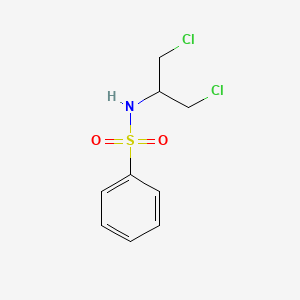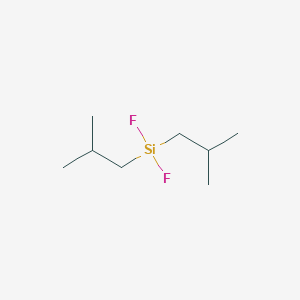
Difluorobis(2-methylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difluorobis(2-methylpropyl)silane is an organosilicon compound with the molecular formula C8H18F2Si It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of difluorobis(2-methylpropyl)silane typically involves the reaction of 2-methylpropylsilane with a fluorinating agent. One common method is the reaction of 2-methylpropylsilane with hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions usually require a controlled temperature and pressure to ensure the selective formation of the difluorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process .
化学反应分析
Types of Reactions
Difluorobis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Difluorobis(2-methylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of difluorobis(2-methylpropyl)silane involves its interaction with various molecular targets. The silicon-fluorine bonds in the compound are highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in synthetic chemistry .
相似化合物的比较
Similar Compounds
Trifluoromethylsilane: Another fluorinated silane with similar reactivity.
Difluoromethylsilane: Shares the difluoro functional group but with different organic substituents.
Chlorodifluoromethylsilane: Contains both chlorine and fluorine atoms, offering different reactivity patterns.
Uniqueness
Difluorobis(2-methylpropyl)silane is unique due to its specific combination of fluorine and 2-methylpropyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
406-66-6 |
|---|---|
分子式 |
C8H18F2Si |
分子量 |
180.31 g/mol |
IUPAC 名称 |
difluoro-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C8H18F2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
JBFWEIYRGONWCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Si](CC(C)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
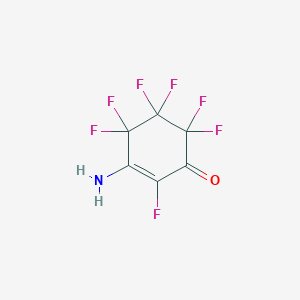
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)
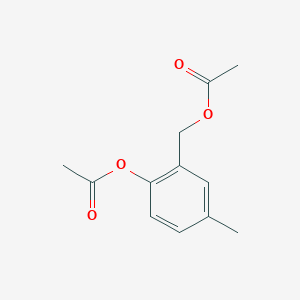
![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)

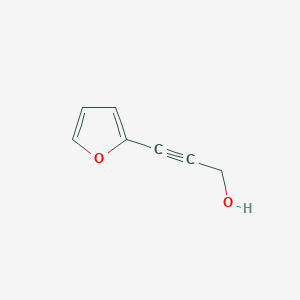
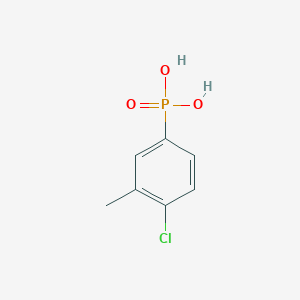
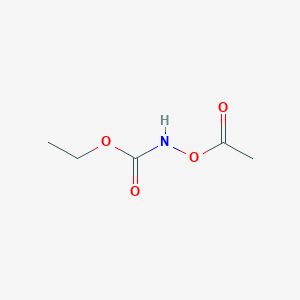
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
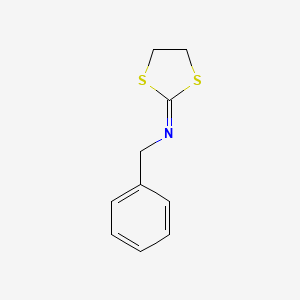
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
